molecular formula C9H15NO2 B081071 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 13595-17-0

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B081071
CAS No.: 13595-17-0
M. Wt: 169.22 g/mol
InChI Key: ITNWSEKOBRDGLY-UHFFFAOYSA-N
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Description

4-Aminobicyclo[222]octane-1-carboxylic acid is a bicyclic amino acid with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process typically employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . Another approach involves the use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes . These methods are operationally simple and can be scaled up for industrial production.

Chemical Reactions Analysis

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to inhibition or activation of enzymatic reactions, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNWSEKOBRDGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159601
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-17-0
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What can you tell us about the structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid?

A1: While the abstract provided doesn't detail the molecular formula or weight, it does highlight the compound's dipole moment as a key structural feature. [] The research likely explores how this dipole moment influences the compound's interactions with other molecules, which is crucial for understanding its potential biological activity and applications.

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